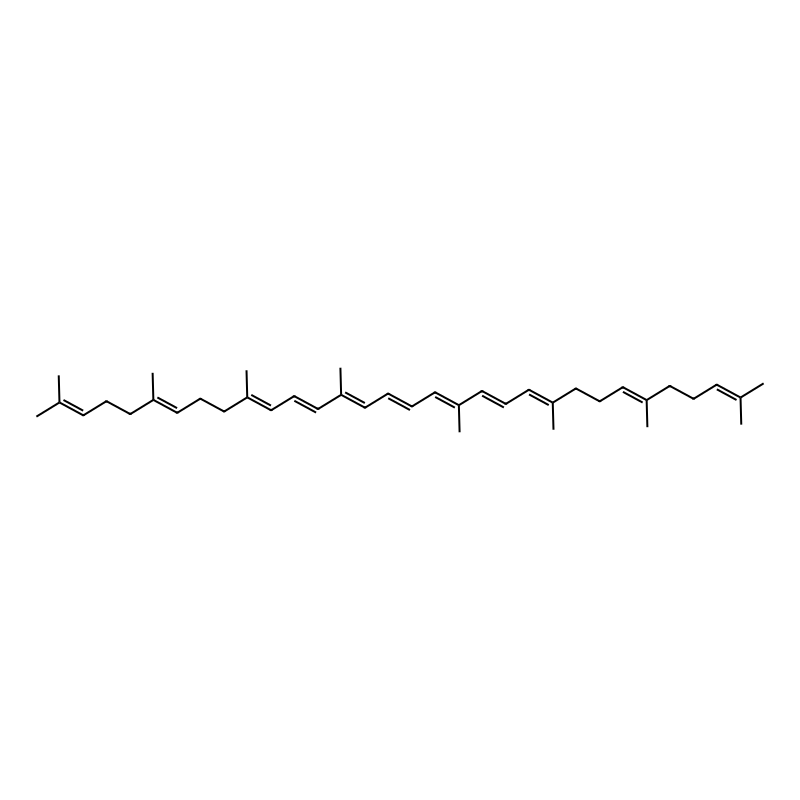zeta-Carotene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Zeta-Carotene is a red carotenoid that plays a crucial role in the biosynthesis of other carotenoids, particularly beta-carotene. It is derived from phytoene through a series of enzymatic desaturation and isomerization reactions. The chemical structure of zeta-carotene can be represented as CH, and it features multiple conjugated double bonds that contribute to its color and biological properties. Zeta-carotene exists in various isomeric forms, with 9,9'-di-cis-zeta-carotene being one of the most studied configurations due to its significance in plant metabolism and carotenoid biosynthesis pathways .
- Oxidation: This involves the addition of oxygen to zeta-carotene, leading to various oxidized products. Common oxidizing agents include molecular oxygen, ozone, and hydrogen peroxide.
- Reduction: This reaction removes oxygen or adds hydrogen, resulting in a more reduced form of zeta-carotene. Reducing agents such as hydrogen gas and sodium borohydride are typically used.
- Isomerization: Zeta-carotene can rearrange its molecular structure without changing its molecular formula, converting between cis and trans isomers. This process can be catalyzed by light or specific enzymes .
These reactions are critical for the transformation of zeta-carotene into other carotenoids, including lycopene, which is essential for various biological functions in plants.
Zeta-Carotene has significant biological activities, primarily related to its role as an intermediate in carotenoid biosynthesis. It is involved in the production of lycopene and subsequently beta-carotene, both of which are vital for plant health and development. In addition to its metabolic functions, zeta-carotene exhibits antioxidant properties that can protect cells from oxidative stress. Research indicates that carotenoids like zeta-carotene may also play roles in human health by contributing to vision health and reducing the risk of chronic diseases due to their antioxidant capabilities .
The synthesis of zeta-carotene occurs naturally in plants through the following steps:
- Condensation of Geranylgeranyl Pyrophosphate: The first step involves the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate to produce phytoene.
- Desaturation: Phytoene is converted into zeta-carotene through desaturation processes catalyzed by enzymes such as phytoene desaturase and zeta-carotene desaturase. These enzymes introduce double bonds into the phytoene structure, facilitating its conversion into various carotenoids .
- Isomerization: Specific isomerases convert cis forms of zeta-carotene into their trans counterparts, which are necessary for further transformations into other carotenoids like lycopene .
In industrial settings, genetically modified microorganisms (e.g., Escherichia coli) are often employed to enhance the yield of zeta-carotene through engineered biosynthetic pathways.
Research on zeta-carotene interactions primarily focuses on its role within metabolic pathways involving other carotenoids. Studies have shown that the presence of zeta-carotene influences the conversion rates of phytoene and other precursors into downstream carotenoids like lycopene and beta-carotene. Additionally, interaction studies indicate that light conditions can affect the stability and conversion efficiency of zeta-carotene isomers .
Moreover, investigations into genetic variations affecting enzyme activity related to zeta-carotene metabolism provide insights into how different plant species utilize this compound for growth and development under varying environmental conditions .
Several compounds share structural similarities with zeta-carotene, including:
- Phytoene: A precursor to zeta-carotene; it lacks double bonds but is crucial for its synthesis.
- Lycopene: A direct product formed from zeta-carotene; known for its strong antioxidant properties.
- Beta-Carotene: Another important carotenoid derived from lycopene; recognized for its pro-vitamin A activity.
| Compound | Structure | Role in Biosynthesis | Unique Features |
|---|---|---|---|
| Zeta-Carotene | CH | Intermediate in carotenoid synthesis | Exhibits multiple isomeric forms |
| Phytoene | CH | Precursor to zeta-carotene | No double bonds; first synthesized form |
| Lycopene | CH | Product of zeta-carotene | Strong antioxidant; red pigment |
| Beta-Carotene | CH | Derived from lycopene | Pro-vitamin A activity |
Zeta-Carotene's uniqueness lies in its specific structural configurations and its pivotal role as an intermediate in the biosynthetic pathway leading to essential carotenoids like lycopene and beta-carotene. Its diverse isomeric forms also contribute to varying biological activities compared to other similar compounds.
Physical Description
XLogP3
Melting Point
Wikipedia
Zeta-carotene








